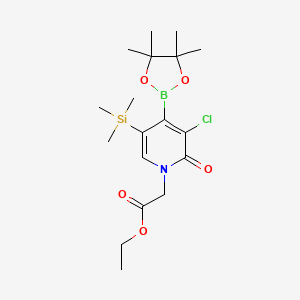
Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of chloro, difluoromethoxy, and methylthio substituents on the thiophene ring, along with a carboxylate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, which undergo various substitution reactions to introduce the chloro, difluoromethoxy, and methylthio groups. The final step usually involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.
Applications De Recherche Scientifique
Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving thiophene derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows it to participate in different chemical interactions, influencing its overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chloro-3-(methoxy)-5-(methylthio)thiophene-2-carboxylate: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Methyl 4-chloro-3-(difluoromethoxy)-5-(ethylthio)thiophene-2-carboxylate: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the difluoromethoxy group, in particular, can enhance its stability and lipophilicity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H7ClF2O3S2 |
|---|---|
Poids moléculaire |
288.7 g/mol |
Nom IUPAC |
methyl 4-chloro-3-(difluoromethoxy)-5-methylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H7ClF2O3S2/c1-13-6(12)5-4(14-8(10)11)3(9)7(15-2)16-5/h8H,1-2H3 |
Clé InChI |
YXCOIIWGNJXDHF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(S1)SC)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)



![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)




![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)

![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)
